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molecular formula C13H14N2O B381904 2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one CAS No. 273748-55-3

2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one

Cat. No. B381904
M. Wt: 214.26g/mol
InChI Key: QCIUVDYZQNETIG-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732607B2

Procedure details

Potassium hydroxide (56 g, 0.54 mole) was dissolved in methanol (420 mL). 3-Quinuclidinone hydrochloride (75 g, 0.49 mole) was added and the mixture was stirred for 30 min at ambient temperature. 3-Pyridinecarboxaldehyde (58 g, 0.54 mole) was added and the mixture stirred for 16 h at ambient temperature. The reaction mixture became yellow during this period, with solids caking on the walls of the flask. The solids were scraped from the walls and the chunks broken up. With rapid stirring, water (390 mL) was added. When the solids dissolved, the mixture was cooled at 4° C. overnight. The crystals were collected by filtration, washed with water, and air dried to obtain 80 g of yellow solid. A second crop (8 g) was obtained by concentration of the filtrate to ˜10% of its former volume and cooling at 4° C. overnight. Both crops were sufficiently pure for further transformation (88 g, 82%).
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Quantity
58 g
Type
reactant
Reaction Step Three
Name
Quantity
390 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].Cl.[N:4]12[CH2:11][CH2:10][CH:7]([CH2:8][CH2:9]1)[C:6](=[O:12])[CH2:5]2.[N:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH:19]=O)[CH:14]=1.O>CO>[N:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH:19]=[C:5]2[C:6](=[O:12])[CH:7]3[CH2:10][CH2:11][N:4]2[CH2:9][CH2:8]3)[CH:14]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
56 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
420 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
75 g
Type
reactant
Smiles
Cl.N12CC(C(CC1)CC2)=O
Step Three
Name
Quantity
58 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=O
Step Four
Name
Quantity
390 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 16 h at ambient temperature
Duration
16 h
WAIT
Type
WAIT
Details
The reaction mixture became yellow during this period, with solids
DISSOLUTION
Type
DISSOLUTION
Details
When the solids dissolved
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled at 4° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed with water, and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=CC(=CC=C1)C=C1N2CCC(C1=O)CC2
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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